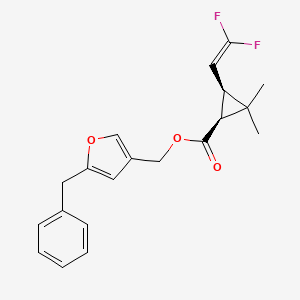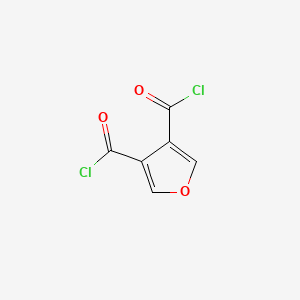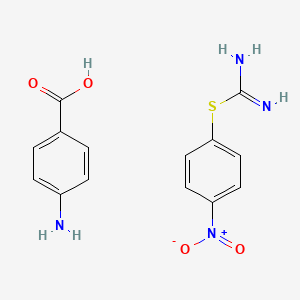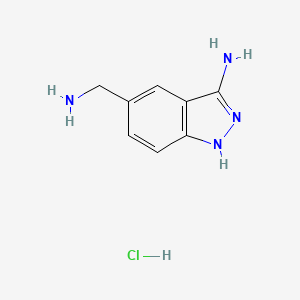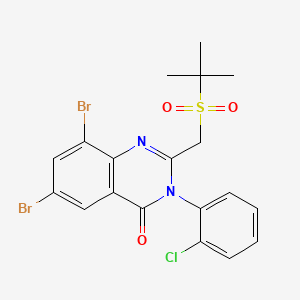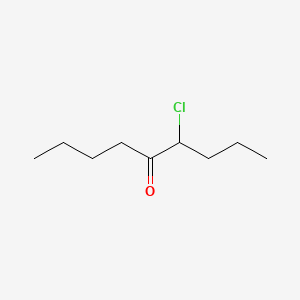
N,N''-(Iminoethylene)diurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’'-(Iminoethylene)diurea is a chemical compound with the molecular formula C6H15N5O2. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of an iminoethylene group and two urea groups, making it a versatile molecule for different chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’'-(Iminoethylene)diurea typically involves the reaction of ethylenediamine with urea under controlled conditions. The reaction is carried out in an aqueous medium, and the temperature is maintained at around 100°C to facilitate the formation of the desired product. The reaction can be represented as follows:
Ethylenediamine+Urea→N,N”-(Iminoethylene)diurea
Industrial Production Methods
In industrial settings, the production of N,N’'-(Iminoethylene)diurea is scaled up using continuous flow reactors. This method ensures a consistent supply of the compound with high purity. The reaction conditions are optimized to achieve maximum yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
N,N’'-(Iminoethylene)diurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The urea groups in the compound can participate in substitution reactions with different nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Oxidized derivatives of N,N’'-(Iminoethylene)diurea.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with various functional groups replacing the urea groups.
Aplicaciones Científicas De Investigación
N,N’'-(Iminoethylene)diurea has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antiozonant, protecting plant tissues from oxidative injury caused by ozone.
Medicine: Explored for its potential therapeutic properties, including its role in modulating oxidative stress.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of N,N’'-(Iminoethylene)diurea involves its interaction with molecular targets and pathways related to oxidative stress. The compound is known to activate antioxidant defense mechanisms, thereby protecting cells and tissues from oxidative damage. Key molecular targets include enzymes involved in the antioxidant defense system, such as superoxide dismutase and catalase.
Comparación Con Compuestos Similares
Similar Compounds
Ethylenediurea: Similar in structure but with different functional groups.
N,N’'-(Iminodiethylene)diurea: Another related compound with slight variations in the molecular structure.
Uniqueness
N,N’'-(Iminoethylene)diurea is unique due to its specific iminoethylene group, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications, particularly in fields requiring specific chemical reactivity and stability.
Propiedades
Número CAS |
23270-61-3 |
|---|---|
Fórmula molecular |
C6H15N5O2 |
Peso molecular |
189.22 g/mol |
Nombre IUPAC |
2-[2-(carbamoylamino)ethylamino]ethylurea |
InChI |
InChI=1S/C6H15N5O2/c7-5(12)10-3-1-9-2-4-11-6(8)13/h9H,1-4H2,(H3,7,10,12)(H3,8,11,13) |
Clave InChI |
QZFZMOICRGKJNU-UHFFFAOYSA-N |
SMILES canónico |
C(CNC(=O)N)NCCNC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-[(3'-chloro-2-fluoro-6-methoxy[1,1'-biphenyl]-3-yl)methyl]phenyl]-N'-ethylUrea](/img/structure/B13752966.png)


